molecular formula C12H8Cl3N3S B11077852 1-Pyridin-3-yl-3-(2,4,5-trichlorophenyl)thiourea

1-Pyridin-3-yl-3-(2,4,5-trichlorophenyl)thiourea

Cat. No.: B11077852
M. Wt: 332.6 g/mol
InChI Key: XAKKINSGUUHRKW-UHFFFAOYSA-N
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Description

1-Pyridin-3-yl-3-(2,4,5-trichlorophenyl)thiourea is a chemical compound that belongs to the class of thioureas Thioureas are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Pyridin-3-yl-3-(2,4,5-trichlorophenyl)thiourea typically involves the reaction of 3-aminopyridine with 2,4,5-trichlorophenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve advanced techniques such as column chromatography or high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Pyridin-3-yl-3-(2,4,5-trichlorophenyl)thiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Pyridin-3-yl-3-(2,4,5-trichlorophenyl)thiourea has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Pyridin-3-yl-3-(2,4,5-trichlorophenyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved may vary depending on the specific application, but common targets include kinases, proteases, and other regulatory proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Pyridin-3-yl-3-(2,4,5-trichlorophenyl)thiourea is unique due to the presence of the trichlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C12H8Cl3N3S

Molecular Weight

332.6 g/mol

IUPAC Name

1-pyridin-3-yl-3-(2,4,5-trichlorophenyl)thiourea

InChI

InChI=1S/C12H8Cl3N3S/c13-8-4-10(15)11(5-9(8)14)18-12(19)17-7-2-1-3-16-6-7/h1-6H,(H2,17,18,19)

InChI Key

XAKKINSGUUHRKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)NC(=S)NC2=CC(=C(C=C2Cl)Cl)Cl

Origin of Product

United States

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